molecular formula C19H22N4O4S2 B6526769 N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 894032-49-6

N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6526769
CAS No.: 894032-49-6
M. Wt: 434.5 g/mol
InChI Key: QFPXZILHEFQSMZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a central 1,3,4-thiadiazole ring core. Key structural elements include:

  • A 1,3,4-thiadiazole moiety substituted at position 2 with a sulfur-linked ethyl group bearing a 1,3-dioxolane ring.
  • A 5-oxopyrrolidine-3-carboxamide group attached to the thiadiazole ring, further substituted at position 1 with a 4-methylphenyl group.

The 1,3-dioxolane substituent introduces polar oxygen atoms, enhancing solubility, while the 4-methylphenyl group contributes hydrophobicity, balancing lipophilicity.

Properties

IUPAC Name

N-[5-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S2/c1-12-2-4-14(5-3-12)23-11-13(10-15(23)24)17(25)20-18-21-22-19(29-18)28-9-6-16-26-7-8-27-16/h2-5,13,16H,6-11H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPXZILHEFQSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCCC4OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs differ primarily in substituents on the phenyl ring and thiadiazole moiety. Below is a comparative analysis:

Compound Name Phenyl Substituent Thiadiazole Substituent Key Properties
N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide 4-methylphenyl 2-(1,3-dioxolan-2-yl)ethylsulfanyl Moderate logP (~2.5–3.0), enhanced solubility due to dioxolane, potential CNS activity .
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 4-fluorophenyl 5-isopropyl Higher logP (~3.5–4.0) due to isopropyl and fluorine, increased metabolic stability .
Cluster-based thiadiazole derivatives (e.g., Boudart-type clusters) Variable Metal-coordinated clusters High thermal stability, redox-active, used in catalysis; limited bioavailability .

Key Findings:

Electronic Effects: The 4-methylphenyl group in the target compound provides moderate electron-donating effects, stabilizing the pyrrolidine carboxamide moiety. The 1,3-dioxolane group increases polarity and solubility compared to the isopropyl substituent in the fluorophenyl analog, which enhances lipophilicity and membrane permeability .

Biological Activity :

  • Thiadiazole derivatives with sulfanyl-linked polar groups (e.g., dioxolane) show improved solubility, favoring oral bioavailability. However, bulky substituents may increase steric hindrance, reducing target engagement .
  • Fluorine-substituted analogs (e.g., 4-fluorophenyl) often exhibit enhanced metabolic stability and prolonged half-life due to resistance to oxidative degradation .

Pharmacokinetic Profiles :

  • The target compound’s dioxolane group may facilitate faster renal clearance compared to the isopropyl analog, which could accumulate in adipose tissues .
  • Cluster-based derivatives () are unsuitable for therapeutic use due to poor solubility but are valuable in materials science .

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